molecular formula C20H18N4O4S2 B2623947 N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 895423-37-7

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2623947
CAS RN: 895423-37-7
M. Wt: 442.51
InChI Key: BSKPVGCSZZXGQW-UHFFFAOYSA-N
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Description

“N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a chemical compound that has attracted significant attention in the scientific community due to its unique properties. It is part of a class of compounds known as 1,2,4-triazole derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , typically involves the use of various nitrogen sources . In one study, nineteen novel 1,2,4-triazole derivatives were synthesized, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is characterized by the presence of a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms and two carbon atoms . The molecular formula of this compound is C18H16N4O2S2.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific compound and reaction conditions. For instance, the chemical shift of NH proton in one isomer is shifted downfields by 0.30 ppm as compared to another isomer, which can be explained by intramolecular interactions .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is 384.47. Other physical and chemical properties such as melting points and crystallization solvents are not available in the search results.

Scientific Research Applications

Drug Discovery

PTZEtBenS exhibits promising potential in drug discovery. Its structural features, including the 1,2,3-triazole core, contribute to its bioactivity. Researchers have explored PTZEtBenS derivatives as potential anticonvulsants, antibiotics, and anticancer agents .

Organic Synthesis

The synthesis of PTZEtBenS involves several synthetic methodologies, including click chemistry approaches. Researchers have developed facile and straightforward methods for constructing the 1,2,3-triazole scaffold. These synthetic routes enable the preparation of PTZEtBenS and related compounds for further exploration .

Supramolecular Chemistry

Supramolecular chemistry investigates non-covalent interactions between molecules. PTZEtBenS, with its aromatic character and hydrogen bonding ability, can participate in supramolecular assemblies. Researchers explore its use in host-guest systems, molecular recognition, and self-assembly .

Chemical Biology

PTZEtBenS may serve as a valuable tool in chemical biology studies. Its unique structure allows researchers to probe biological processes, such as enzyme-substrate interactions or protein-ligand binding. By incorporating PTZEtBenS derivatives, scientists gain insights into cellular pathways .

Fluorescent Imaging

Fluorescent probes play a crucial role in imaging biological systems. PTZEtBenS derivatives can be modified to emit fluorescence upon binding to specific targets. Researchers utilize these probes for cellular imaging, tracking molecular events, and studying cellular dynamics .

Materials Science

The chemical properties of PTZEtBenS make it interesting for materials science applications. Researchers explore its use in designing functional materials, such as sensors, catalysts, and optoelectronic devices. PTZEtBenS-based materials may exhibit unique properties due to their 1,2,3-triazole motif .

Mechanism of Action

Target of Action

Similar compounds have been studied for their antitumor activity in the nci 60 lines screen , suggesting potential targets within cancer cell lines.

Mode of Action

It’s known that the molecule consists of the eight-membered thiazolo[3,2-b][1,2,4]triazol-6(5h)-one system and the n-cyclopropylaminomethylidene residue located at the c5 atom . This structure may interact with its targets to exert its effects.

Biochemical Pathways

Given its potential antitumor activity , it may affect pathways related to cell proliferation and survival.

Result of Action

Some compounds present excellent anticancer properties at 10 μm , suggesting that it may have similar effects.

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the promising biological activities of 1,2,4-triazole derivatives, future research could focus on the design and synthesis of new target-oriented 1,2,4-triazole-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c25-30(26,16-6-7-17-18(12-16)28-11-10-27-17)21-9-8-15-13-29-20-22-19(23-24(15)20)14-4-2-1-3-5-14/h1-7,12-13,21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKPVGCSZZXGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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